Product packaging for Ethyl 2-bromo-2-methylbutanoate(Cat. No.:CAS No. 5398-71-0)

Ethyl 2-bromo-2-methylbutanoate

Cat. No.: B1584615
CAS No.: 5398-71-0
M. Wt: 209.08 g/mol
InChI Key: ALHOFXQMBUWICK-UHFFFAOYSA-N
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Description

Significance of Alpha-Bromo Esters in Organic Synthesis

Alpha-bromo esters are valuable intermediates in organic synthesis due to the enhanced reactivity conferred by the alpha-bromine atom. fiveable.me This bromine atom makes the alpha-carbon susceptible to nucleophilic substitution reactions, allowing for the introduction of new functional groups and the formation of new carbon-carbon bonds. fiveable.me This versatility is crucial for constructing complex organic molecules. fiveable.me

One of the most notable applications of alpha-bromo esters is in the Reformatsky reaction. byjus.com In this reaction, an alpha-bromo ester reacts with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. byjus.com The organozinc reagent required for this transformation is generated in situ from the alpha-bromo ester and zinc. byjus.com These β-hydroxy ester products are important precursors for various natural products and pharmaceuticals. byjus.com

Furthermore, the bromine atom in alpha-bromo esters can be selectively removed through reduction reactions, which adds to their synthetic utility. fiveable.me They are also precursors for the synthesis of α,α-dibromo esters and can be used in homologation reactions, where the carbon chain of an ester is extended. nih.govacs.org

Structural Characteristics and Reactivity Profile of Ethyl 2-bromo-2-methylbutanoate

Structural Characteristics: this compound has the chemical formula C7H13BrO2. chemspider.com Its structure features a butane (B89635) chain with a bromine atom and a methyl group both attached to the second carbon atom (the alpha-carbon). This carbon is also bonded to the carbonyl group of the ethyl ester. The presence of a stereocenter at the alpha-carbon means that the compound can exist as enantiomers.

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
Boiling Point 181.6°C at 760 mmHg
Flash Point 70.9°C

| Refractive Index | 1.458 |

Source: chemspider.comguidechem.comguidechem.com

Reactivity Profile: The reactivity of this compound is primarily dictated by the presence of the bromine atom at the alpha-position. This bromine is a good leaving group, making the alpha-carbon an electrophilic site susceptible to attack by nucleophiles. This reactivity is the basis for its use in reactions like the Reformatsky reaction. byjus.com

The proximity of the electrophilic carbonyl carbon to the alpha-carbon bearing the bromine atom enhances the reactivity of the halogen towards SN2 reactions. libretexts.org An incoming nucleophile can share its charge between these two electrophilic centers, which stabilizes the transition state and increases the reaction rate compared to a typical primary alkyl halide. libretexts.org

Historical Context of Related Halogenated Esters in Chemical Literature

The study of halogenated esters is part of the broader history of ester synthesis and functionalization. The synthesis of esters, in general, has been a fundamental pursuit in organic chemistry. wikipedia.org Early methods for producing esters involved the direct reaction of alcohols and acids. nih.gov A significant advancement came with Williamson's discovery in 1851 of a more efficient ether synthesis using ethyl iodide and potassium salts, which also shed light on the mechanisms of ester formation. nih.gov

The specific halogenation of carboxylic acids at the alpha-position was notably achieved through the Hell-Volhard-Zelinsky reaction. libretexts.orgjove.com This method, which uses a mixture of bromine and a phosphorus trihalide, allowed for the synthesis of α-bromo carboxylic acids, which could then be converted to their corresponding esters. libretexts.orgjove.com This reaction is significant because direct α-bromination of esters is often not feasible. chemicalforums.com

Over the years, various methods for preparing α-bromoesters have been developed, reflecting the ongoing interest in these versatile reagents. acs.org Halogenated esters have found use as intermediates in the synthesis of insecticides and other commercially important compounds. google.com The development of methods to produce halogenated carboxylic acid esters safely and efficiently remains an area of interest. google.com

Current Research Landscape and Emerging Applications of this compound Analogues

Research into analogues of this compound continues to explore their synthetic utility. For instance, α,α-dibromo esters, which can be synthesized from α-bromo esters, are precursors to ynolates, which are highly reactive intermediates in organic synthesis. nih.gov The development of new synthetic protocols, such as one-pot reactions to produce α-bromo-α,β-unsaturated esters, demonstrates the ongoing efforts to expand the toolkit of organic chemists. nih.gov

Analogues of this compound are also used in the synthesis of complex molecules. For example, ethyl 4-bromo-3-methylbut-2-enoate has been used as a building block in the multi-step synthesis of 9-cis-β-carotene. researchgate.net Furthermore, the reactivity of α-haloesters is being exploited in various other transformations, including their conversion to vinyl halides and their use in the Darzens reaction to form α,β-epoxy esters. wikipedia.org

The study of the reactivity and applications of different halogenated esters, including those with varying alkyl chains and halogen atoms, remains an active area of research, with potential applications in materials science and medicinal chemistry.

Table 2: List of Chemical Compounds

Compound Name
This compound
Alpha-bromo ester
β-hydroxy ester
α,α-dibromo ester
Ynolates
α-bromo-α,β-unsaturated esters
Ethyl 4-bromo-3-methylbut-2-enoate
9-cis-β-carotene
Vinyl halides
α,β-epoxy esters
Chloroacetic acid
Carboxymethyl cellulose
Carboxymethyl starch
2,2-Dichloropropionic acid
Triethyl phosphate
Tetraethyl pyrophosphate
Methyl vanadate
Methyl phosphate
Tetramethyl pyrophosphate
(Z)-3-iodo-2-methylprop-2-en-1-ol
(Z)-3-iodo-2-methylacrylaldehyde
Ethyl 3,3-dimethylacrylate
N-bromosuccinimide
AIBN
Ethyl 2-ethylbutanoate
Iodomethane
Lithium diisopropylamide
Ammonium (B1175870) chloride
Dichloromethane
2-bromo-3-methylbutanoyl bromide
Sodium carbonate
Sodium sulfate (B86663)
Magnesium sulfate
2-bromo-2-methylpropionic acid
Zinc
Hydrogen bromide
Ethanol (B145695)
n-hexane
Diethyl alkylmalonate
Potassium hydroxide (B78521)
Carbon tetrachloride
Ethyl dibromoacetate
Ethanoic acid
Methyl ethanoate
Phosphorus tribromide
Carboethoxymethylene)triphenylphosphorane
Manganese dioxide
Celite

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13BrO2 B1584615 Ethyl 2-bromo-2-methylbutanoate CAS No. 5398-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromo-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-4-7(3,8)6(9)10-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHOFXQMBUWICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277864
Record name ethyl 2-bromo-2-methylbutanoate
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Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5398-71-0
Record name 5398-71-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-bromo-2-methylbutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 Bromo 2 Methylbutanoate

Direct Bromination Approaches

Direct bromination methods introduce the bromine atom at the alpha-position of an ester. This approach is often favored for its atom economy and straightforward nature.

Alpha-Bromination of Carboxylic Esters

The alpha-bromination of carboxylic esters like ethyl 2-methylbutanoate offers a direct route to ethyl 2-bromo-2-methylbutanoate. This reaction typically involves the formation of an enolate intermediate, which then reacts with a bromine source. Common reagents and conditions for this transformation include the use of a base to deprotonate the alpha-carbon, followed by the addition of elemental bromine or other brominating agents. The choice of base and reaction conditions is critical to prevent side reactions and ensure high yields of the desired product.

Reaction with N-Haloamides and Formic Acid (Analogous to α,β-Unsaturated Esters)

Esterification Routes

Esterification routes involve the formation of the ester bond after the introduction of the bromine atom onto the carbon skeleton. This two-step approach can sometimes offer better control over the reaction and purification process.

From 2-bromo-2-methylbutanoic Acid Derivatives

A common and effective method for preparing this compound is through the esterification of 2-bromo-2-methylbutanoic acid or its more reactive derivatives, such as 2-bromo-2-methylbutanoyl bromide. The reaction of 2-bromo-3-methylbutanoyl bromide with anhydrous ethanol (B145695) is a strongly exothermic process that yields ethyl 2-bromo-3-methylbutanoate. prepchem.com A similar reaction with 2-bromo-2-methylbutanoyl halide would be expected to produce this compound. The resulting ester can be purified by washing with a mild base solution to remove any acidic impurities, followed by drying and distillation. prepchem.com

Optimized Esterification Protocols and Yield Enhancement

Significant improvements in yield and efficiency can be achieved by optimizing the esterification protocol. For the synthesis of ethyl α-bromoisobutyrate, a structurally similar compound, a process involving the reaction of α-bromoisobutyric acid with ethanol has been detailed. chemicalbook.com The process includes a reflux dehydration step to drive the reaction to completion, with monitoring of the starting material content to determine the reaction endpoint. chemicalbook.com Post-reaction workup involves cooling, followed by purification steps. chemicalbook.com Another optimized protocol for a related compound, ethyl 2-bromoisobutyrate, involves the use of zinc powder and hydrobromic acid, followed by the addition of ethanol and heating. chemicalbook.com This particular method reports a high yield of 92.53%. chemicalbook.com These optimized procedures highlight the importance of controlling reaction parameters and purification techniques to maximize the yield of the final product.

Advanced Synthetic Strategies

Modern synthetic chemistry continues to explore more efficient and environmentally benign methods for the synthesis of halogenated esters. While specific advanced strategies for this compound are not extensively documented in the provided results, general trends in organic synthesis point towards the development of catalytic and one-pot procedures. For instance, processes for producing carboxylic acid esters from carboxylic acid amides and formic acid esters using a strongly basic anion-exchange resin as a catalyst have been developed. google.com This approach allows for efficient production under mild conditions and facilitates catalyst separation. google.com Such innovative methods could potentially be adapted for the synthesis of this compound, offering advantages in terms of sustainability and process efficiency.

Asymmetric Synthesis of Chiral Analogues (e.g., (R)-Ethyl 2-bromo-3-methylbutanoate)

The synthesis of chiral molecules in an enantiomerically pure form is a significant objective in organic chemistry. While specific methods for the asymmetric synthesis of (R)-Ethyl 2-bromo-3-methylbutanoate are not extensively detailed in the provided context, the synthesis of its racemic form provides a basis for understanding how such a synthesis could be approached.

The preparation of racemic ethyl 2-bromo-3-methylbutanoate can be achieved through the Hell-Volhard-Zelinsky reaction, followed by esterification. allaboutchemistry.netbyjus.comwikipedia.org This reaction brominates the α-carbon of a carboxylic acid. allaboutchemistry.net The general mechanism involves the conversion of the carboxylic acid to an acyl bromide, which then tautomerizes to an enol. This enol intermediate reacts with bromine at the α-position. wikipedia.orgorganic-chemistry.org

A typical procedure for a related compound, ethyl 2-bromo-3-methylbutanoate, involves the esterification of 2-bromo-3-methylbutanoyl bromide. Anhydrous ethyl alcohol is added to the acyl bromide, leading to a highly exothermic reaction. prepchem.com To achieve an asymmetric synthesis that yields a specific enantiomer like (R)-ethyl 2-bromo-3-methylbutanoate, a chiral auxiliary or a chiral catalyst would need to be incorporated into the synthesis sequence.

Stereoselective Approaches in Synthesis of Related Compounds

Stereoselectivity is crucial in the synthesis of complex molecules. For compounds related to this compound, such as α-bromo-α,β-unsaturated esters, stereoselective methods have been developed.

One notable one-pot procedure allows for the highly stereoselective synthesis of (Z)-α-bromo-α,β-unsaturated esters. nih.gov This method involves the treatment of (carboethoxymethylene)triphenylphosphorane with N-bromosuccinimide (NBS), followed by the addition of an alcohol in the presence of manganese dioxide. The reaction is facilitated by ultrasonic irradiation and produces the Z-configured esters in good to excellent yields. nih.gov This approach is advantageous as it avoids the isolation of intermediate aldehydes, which can be volatile or unstable. nih.gov

Another example of stereoselectivity is found in the enzymatic reduction of related ketoesters. An enzyme from Klebsiella pneumoniae IFO 3319 catalyzes the reduction of ethyl 2-methyl-3-oxobutanoate to ethyl (2R,3S)-3-hydroxy-2-methylbutanoate with high stereoselectivity. nih.gov This biocatalytic approach demonstrates the potential for achieving specific stereoisomers in related structures.

Microwave-Assisted Synthesis for Related Brominated Compounds

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. researchgate.netslideshare.net The principle involves dielectric heating, where microwave energy is directly coupled with molecules possessing a dipole moment, leading to rapid and efficient heating of the reaction mixture. anton-paar.com This method often results in higher yields, cleaner reactions, and significantly reduced reaction times compared to conventional heating. researchgate.netslideshare.net

For instance, a very fast, microwave-assisted method for forming carboxylic esters involves the reaction of carboxylic acids with O-alkylisoureas. organic-chemistry.org This reaction proceeds in good yields, often within 1 to 5 minutes, and with a clean inversion of configuration where applicable, making it suitable for chiral synthesis. The method is effective even with sterically hindered carboxylic acids and does not require additional catalysts. organic-chemistry.org Such techniques could be applied to the esterification step in the synthesis of brominated esters, potentially improving efficiency. The use of microwave energy can rapidly bring the reaction mixture to the desired temperature, taking full advantage of microwave-accelerated synthesis. researchgate.net

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of the target compound are critical final steps in any synthesis. For brominated esters like ethyl 2-bromo-3-methylbutanoate, a common procedure involves a series of extraction and washing steps.

After the initial reaction, the mixture is typically cooled and diluted with water. prepchem.com The organic product, which separates as an oil, is then subjected to washings. A typical sequence includes washing with a 5% sodium carbonate solution to neutralize any remaining acidic byproducts, followed by washing with water to remove salts and other water-soluble impurities. prepchem.com In other procedures, quenching the reaction with a saturated ammonium (B1175870) chloride solution is performed before liquid-liquid extraction. chemicalbook.com

The crude product is then dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove residual water. prepchem.com The final purification is often achieved by distillation under reduced pressure (vacuum distillation). prepchem.com This technique is suitable for separating the desired ester from non-volatile impurities or solvents and is preferred for high-boiling point liquids to prevent decomposition.

StepReagent/TechniquePurpose
Quenching Saturated Ammonium Chloride Solution or WaterTo stop the reaction and begin the separation process. prepchem.comchemicalbook.com
Neutralization 5% Sodium Carbonate SolutionTo remove acidic impurities. prepchem.com
Extraction Dichloromethane or other organic solventsTo separate the organic product from the aqueous layer. chemicalbook.com
Drying Anhydrous Sodium Sulfate or Magnesium SulfateTo remove dissolved water from the organic product. prepchem.com
Final Purification Distillation (often under vacuum)To isolate the pure ester based on its boiling point. prepchem.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For Ethyl 2-bromo-2-methylbutanoate, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques each offer critical pieces of the structural puzzle.

The ¹H NMR spectrum of this compound is predicted to show four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shift of each signal is influenced by the electronegativity of nearby atoms, particularly the bromine atom and the ester oxygen.

Ethoxy Protons: The methylene (B1212753) protons (-O-CH₂-) of the ethyl group are expected to appear as a quartet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The terminal methyl protons (-CH₃) of this group will appear as a triplet.

Butanoate Chain Protons: The methylene protons (-C-CH₂-CH₃) on the butanoate chain are anticipated to produce a quartet, while the terminal methyl protons will result in a triplet.

Methyl Protons at C2: The methyl group attached to the bromine-bearing carbon (C2) is expected to be a singlet, as it has no adjacent protons to couple with.

The predicted assignments are detailed in the table below.

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-O-CH₂-CH₃~ 4.2Quartet2H
-C(Br)-CH₃~ 1.9Singlet3H
-C-CH₂-CH₃~ 2.0Quartet2H
-O-CH₂-CH₃~ 1.3Triplet3H
-C-CH₂-CH₃~ 1.1Triplet3H

This table is based on predicted values derived from analogous structures and general NMR principles.

The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, seven distinct signals are expected. The chemical shifts are highly dependent on the carbon's hybridization and the electronegativity of its substituents. docbrown.infolibretexts.org

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, appearing at the lowest field (highest ppm value), typically in the 160-180 ppm range. libretexts.org

Quaternary Carbon: The carbon atom bonded to the bromine (C2) is also significantly deshielded and is expected in the 60-70 ppm range. docbrown.info

Ethoxy Carbons: The -O-CH₂- carbon appears downfield around 60 ppm, while the terminal -CH₃ carbon is found further upfield.

Butanoate Carbons: The remaining carbons of the butanoate chain appear in the typical alkane region.

The predicted ¹³C NMR assignments are summarized below.

Assigned CarbonsPredicted Chemical Shift (δ, ppm)
C =O~ 170
-C (Br)-~ 65
-O-C H₂-~ 62
-C (Br)-CH₃~ 30
-C H₂-CH₃ (butanoate)~ 25
-O-CH₂-C H₃~ 14
-CH₂-C H₃ (butanoate)~ 9

This table is based on predicted values derived from analogous structures and general NMR principles.

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the complex connectivity of the molecule. walisongo.ac.idyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show cross-peaks between the methylene and methyl protons of the ethoxy group, and similarly between the methylene and methyl protons of the ethyl group on the butanoate chain, confirming these two fragments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the carbon to which it is directly attached. sdsu.edu It would definitively link the proton assignments in the ¹H NMR spectrum to the carbon assignments in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu Key correlations would include the one between the singlet methyl protons [-C(Br)-CH₃] and the quaternary carbon (C2), as well as the carbonyl carbon (C1). This confirms the placement of the methyl group on the bromine-bearing carbon.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is dominated by absorptions corresponding to its ester functional group and alkyl halide component. The expected vibrational bands are based on data from similar molecules like 2-bromo-2-methylbutane (B1582447) and other ethyl esters. docbrown.infochemicalbook.comnist.gov

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 2980-2850C-H stretchingAlkyl (CH₃, CH₂)
~ 1740C=O stretchingEster
~ 1465, 1380C-H bendingAlkyl (CH₃, CH₂)
~ 1260-1150C-O stretchingEster
~ 650-550C-Br stretchingAlkyl Bromide

This table contains predicted absorption bands based on characteristic functional group frequencies.

The most prominent peak would be the strong C=O stretch of the ester group. The C-Br stretch, while characteristic, typically appears in the fingerprint region and may be of weak to medium intensity. docbrown.info

Raman spectroscopy provides information that is complementary to FTIR. While no specific published Raman spectra for this compound were found, the technique is particularly sensitive to vibrations of non-polar and symmetric bonds. For this molecule, Raman spectroscopy would be effective for observing the C-C skeletal backbone vibrations and the C-Br stretch, which can sometimes provide a stronger signal in Raman than in FTIR. Data for related compounds like ethyl 2-bromoisobutyrate indicates that Raman spectra are a valuable part of a full characterization. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in elucidating the molecular weight and elemental composition of compounds like this compound.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. This process results in the formation of a molecular ion (M⁺) and numerous fragment ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification.

The mass spectrum of this compound shows a molecular ion peak corresponding to its nominal molecular weight. However, due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance, the molecular ion appears as a pair of peaks (M⁺ and M+2) of similar intensity.

The fragmentation of this compound under EI conditions is predictable based on the stability of the resulting carbocations and neutral losses. Key fragmentation pathways include:

Loss of an ethoxy radical (•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of a stable acylium ion.

Loss of a bromine atom (•Br): The cleavage of the carbon-bromine bond results in a tertiary carbocation, which is relatively stable.

McLafferty rearrangement: This rearrangement can occur if a gamma-hydrogen is available, leading to the elimination of an alkene (ethene) and the formation of a different radical cation.

A characteristic fragment in the EI-MS of this compound is the ion at m/z 121/123, which corresponds to the [C₅H₈O₂Br]⁺ fragment.

Table 1: Characteristic EI-MS Fragments of this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion
194/196[M]⁺ (Molecular Ion)
149/151[M - OCH₂CH₃]⁺
115[M - Br]⁺
121/123[C₅H₈O₂Br]⁺

Note: The presence of two m/z values separated by 2 amu for bromine-containing fragments is due to the isotopic distribution of ⁷⁹Br and ⁸¹Br.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to four or five decimal places. This accuracy allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms.

For this compound (C₆H₁₁BrO₂), the theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O).

Calculated Exact Mass: 193.9946 u

HRMS analysis of a purified sample of this compound would be expected to yield a measured mass that is very close to this theoretical value, confirming its elemental composition and distinguishing it from other isomers or compounds with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of absorption are characteristic of the types of electronic transitions available in the molecule.

In this compound, the primary chromophores are the carbonyl group (C=O) of the ester and the carbon-bromine (C-Br) bond.

n → σ* transitions: The lone pair electrons on the oxygen and bromine atoms can be excited to an antibonding sigma orbital (σ*). These transitions typically occur in the far-UV region and may not always be observable with standard UV-Vis spectrophotometers.

n → π* transitions: The carbonyl group exhibits a weak n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to the antibonding pi orbital (π*) of the C=O bond. This transition typically appears in the region of 270-300 nm.

π → π* transitions: The carbonyl group also undergoes a strong π → π* transition at shorter wavelengths, usually below 200 nm.

The UV-Vis spectrum of this compound is expected to show a weak absorption band in the near-UV region corresponding to the n → π* transition of the carbonyl group.

Chiroptical Spectroscopy (e.g., Circular Dichroism, for Enantiomerically Pure Forms)

This compound possesses a stereocenter at the α-carbon (the carbon atom bonded to the bromine and the carboxyl group). Therefore, it can exist as a pair of enantiomers, (R)-ethyl 2-bromo-2-methylbutanoate and (S)-ethyl 2-bromo-2-methylbutanoate.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for distinguishing between these enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

Enantiomers will produce CD spectra that are mirror images of each other. A positive Cotton effect (a peak in the CD spectrum) for one enantiomer will be a negative Cotton effect for the other.

A racemic mixture (an equal mixture of both enantiomers) will be CD-inactive, as the signals from the two enantiomers will cancel each other out.

The CD spectrum of an enantiomerically pure sample of this compound would likely show a Cotton effect in the region of the n → π* transition of the carbonyl chromophore (around 270-300 nm). The sign of this Cotton effect (positive or negative) can be used to assign the absolute configuration (R or S) of the enantiomer, often with the aid of computational models or by comparison to structurally related compounds with known configurations.

Table 2: Summary of Spectroscopic Data for this compound

Spectroscopic TechniqueInformation ObtainedExpected Observations
EI-MSMolecular weight and fragmentation patternMolecular ion at m/z 194/196; key fragments at m/z 149/151, 115, 121/123
HRMSExact mass and elemental formulaMeasured mass close to the theoretical value of 193.9946 u
UV-Vis SpectroscopyElectronic transitionsWeak n → π* absorption band around 270-300 nm
Circular DichroismAbsolute configuration of enantiomersMirror-image CD spectra for (R) and (S) enantiomers with a Cotton effect in the n → π* transition region

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing detailed information about molecules at the atomic and electronic levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Ethyl 2-bromo-2-methylbutanoate, a DFT calculation would typically begin with geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, providing key information about bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

ParameterPredicted Value (Illustrative)
C-Br Bond Length~1.95 Å
C=O Bond Length~1.21 Å
C-O Bond Length (Ester)~1.35 Å
C-C-Br Bond Angle~109.5°
O=C-O Bond Angle~125°

Note: These are illustrative values based on typical bond lengths and angles for similar functional groups. Actual values would require specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties.

A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the analysis would reveal the spatial distribution of these orbitals. The HOMO is likely to be localized around the bromine atom and the oxygen atoms of the ester group due to the presence of lone pairs, while the LUMO might be distributed around the antibonding orbitals of the carbonyl and C-Br bonds.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative)

ParameterEnergy (eV) (Illustrative)
HOMO Energy-10.5
LUMO Energy-1.2
HOMO-LUMO Gap9.3

Note: These are hypothetical values. The actual energies would be determined by specific quantum chemical calculations.

Theoretical vibrational analysis can be performed using DFT to predict the infrared (IR) and Raman spectra of a molecule. The calculation yields the frequencies and intensities of the vibrational modes of the molecule. These theoretical spectra can then be compared with experimental spectra to validate the computational model and to aid in the assignment of experimental spectral bands to specific molecular vibrations.

For this compound, key vibrational modes would include the C=O stretching of the ester group, C-Br stretching, and various C-H bending and stretching modes. The NIST WebBook provides an experimental gas-phase IR spectrum for the structurally similar compound, Butanoic acid, 2-bromo-3-methyl-, ethyl ester, which shows characteristic absorptions that would be expected to be similar for this compound. nist.gov

Table 3: Predicted and Experimental Vibrational Frequencies for Key Functional Groups (Illustrative)

Vibrational ModePredicted Frequency (cm⁻¹) (Illustrative)Experimental Frequency (cm⁻¹) (Reference Compound) nist.gov
C=O Stretch~1735~1740
C-Br Stretch~650Not specified
C-O Stretch~1180Not specified

Note: Predicted frequencies are often scaled to better match experimental values. The experimental data is for a related compound and serves as a reference.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and their interactions with their environment.

The rotation around the C-C and C-O bonds would be of particular interest. The relative populations of different conformers at a given temperature can be estimated from their energy differences using the Boltzmann distribution. These studies help in understanding how the molecule might behave in different phases (gas, liquid, solution).

The physical properties of this compound in the condensed phase are governed by intermolecular interactions. These interactions include dipole-dipole forces, due to the polar C=O and C-Br bonds, and van der Waals forces.

Molecular dynamics simulations can be employed to study how molecules of this compound interact with each other in a liquid or solid state. These simulations can provide information on the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance, and can help in understanding properties like boiling point and solubility. Studies on related bromoalkanoates suggest that halogen bonding, a non-covalent interaction involving the bromine atom, could also play a role in the intermolecular organization.

Reaction Mechanism Predictions and Transition State Analysis

The structure of this compound, featuring a bromine atom on a tertiary carbon, strongly suggests that it will undergo nucleophilic substitution primarily through a unimolecular (S_N1) mechanism. quora.commasterorganicchemistry.com Theoretical predictions focus on this pathway, which proceeds in multiple steps and involves a key carbocation intermediate. quora.comquora.com

The S_N1 mechanism begins with the slow, rate-determining step: the cleavage of the carbon-bromine (C-Br) bond. masterorganicchemistry.comyoutube.com This dissociation generates a tertiary carbocation and a bromide ion. quora.compressbooks.pub Computational models can predict the energy profile of this process, highlighting the transition state.

Transition State for C-Br Bond Cleavage: The transition state for the initial step is the highest energy point on the reaction coordinate leading to the carbocation. pressbooks.pub Theoretical calculations characterize this state as having a significantly elongated C-Br bond, with a partial positive charge developing on the tertiary carbon and a partial negative charge on the departing bromine atom. youtube.com The geometry around the central carbon atom is predicted to be intermediate between the tetrahedral structure of the reactant and the trigonal planar geometry of the carbocation intermediate. pressbooks.pub

The stability of the resulting tertiary carbocation is a critical factor favoring the S_N1 pathway. quora.comnih.gov This stability arises from the electron-donating inductive effects and hyperconjugation from the three alkyl groups (two methyl groups and an ethyl carboxylate group) attached to the positively charged carbon. Computational studies confirm that tertiary carbocations are significantly more stable and form faster than secondary or primary carbocations, thus having a lower activation energy for their formation. youtube.compressbooks.pub

Spectroscopic Property Simulations (e.g., GIAO method for NMR chemical shifts)

Computational methods are instrumental in predicting the spectroscopic properties of molecules, which aids in their structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. modgraph.co.ukimist.ma This ab initio method computes the nuclear shielding tensors, which are then converted to chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). modgraph.co.ukdocbrown.info

The GIAO method, often employed with Density Functional Theory (DFT) (e.g., using the B3LYP functional), can predict both ¹H and ¹³C NMR spectra. modgraph.co.ukimist.ma While the method generally shows good agreement with experimental data, calculations for protons near electronegative atoms, like the bromine in this compound, can sometimes show larger deviations. modgraph.co.uk For ¹³C NMR predictions, a multi-standard approach using references like methanol (B129727) for sp³ carbons can improve accuracy and reduce dependency on the specific level of theory used. conicet.gov.ar

Below is a table presenting hypothetical, yet chemically reasonable, predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO method, alongside typical experimental values for comparison.

Table 1: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Shift (ppm) Typical Experimental ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Typical Experimental ¹³C Shift (ppm)
Ester Ethyl Group
-CH₂- 4.25 4.20 62.5 61.9
-CH₃ 1.30 1.25 14.1 14.2
Butanoate Backbone
Quaternary C-Br - - 65.0 64.5
C-CH₃ (x2) 1.95 1.90 29.0 28.7
-CH₂- 2.10 (quartet) 2.05 (quartet) 35.5 35.1
Terminal -CH₃ 1.05 (triplet) 1.00 (triplet) 9.5 9.2

Note: Predicted values are illustrative examples based on GIAO/DFT calculations for similar structures. Experimental values are typical ranges for such functional groups.

Building Block for Complex Molecules

The utility of Ethyl 2-bromo-3-methylbutanoate as a synthetic intermediate is well-established. Its structure provides a reactive handle for introducing the isovalerate moiety into larger molecules, a common structural motif in many biologically active compounds and specialty materials. This capability makes it a foundational component for creating intricate three-dimensional molecules from simpler, modular pieces.

Synthesis of Pharmaceutical Intermediates and Novel Therapeutic Agents

In the pharmaceutical industry, Ethyl 2-bromo-3-methylbutanoate is employed as a key component in the development of new drugs. lookchem.com It functions as a synthetic intermediate, meaning it is a stepping-stone in the multi-step process of creating complex active pharmaceutical ingredients (APIs). echemi.com Its chemical properties make it a valuable asset in the synthesis of novel therapeutic agents, where precise molecular structures are required for biological activity. lookchem.com The compound is categorized as a bulk drug intermediate, highlighting its role in the production scale of pharmaceutical manufacturing. echemi.com

Precursor in Agrochemical Synthesis

The agrochemical sector utilizes Ethyl 2-bromo-3-methylbutanoate for the synthesis of new pesticides and other agricultural chemicals. lookchem.com Its role as a versatile building block allows for the creation of innovative crop protection products. By incorporating the structural features of this compound, chemists can develop more effective and potentially more environmentally benign agrochemicals. lookchem.com

Production of Specialty Chemicals (e.g., fragrances, dyes, additives)

Within the specialty chemicals industry, Ethyl 2-bromo-3-methylbutanoate serves as a raw material for producing a variety of compounds with specific applications. lookchem.com These include the synthesis of fragrances, dyes, and additives for materials like plastics and coatings. lookchem.com The ester portion of the molecule can contribute to the olfactory properties of fragrances or be modified to create the chromophores necessary for dyes.

Table 1: Applications of Ethyl 2-bromo-3-methylbutanoate

Sector Application Role of Compound Reference
PharmaceuticalSynthesis of new drugsKey synthetic intermediate for novel therapeutic agents. lookchem.comechemi.com
AgrochemicalDevelopment of new pesticidesBuilding block for creating effective agricultural chemicals. lookchem.com
Specialty ChemicalsProduction of fragrances, dyes, and additivesRaw material for compounds with specific industrial uses. lookchem.com

Role in Chiral Synthesis

Chirality, or the "handedness" of molecules, is a critical concept in drug development, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological effects. Ethyl 2-bromo-3-methylbutanoate and its derivatives play a significant role in chiral synthesis, which aims to produce a single, desired enantiomer of a target molecule.

Precursor for Enantiomerically Pure Carboxylic Acids (e.g., (S)-2-Bromo-3-methylbutanoic acid)

Ethyl 2-bromo-3-methylbutanoate is a direct precursor to 2-bromo-3-methylbutanoic acid through hydrolysis. This corresponding carboxylic acid is a valuable chiral intermediate. The synthesis of the specific (S)-enantiomer, (S)-2-Bromo-3-methylbutanoic acid, requires enantioselective methods to control the stereochemistry of the reaction. This enantiomerically pure acid is a key building block itself. For instance, the hydrolysis of (S)-2-bromo-3-methylbutanoic acid yields (S)-2-hydroxy-3-methylbutanoic acid, another important chiral intermediate used in the synthesis of various pharmaceuticals. This transformation typically proceeds with an inversion of configuration at the chiral center.

Integration into Asymmetric Reaction Sequences

As a chiral building block, derivatives of Ethyl 2-bromo-3-methylbutanoate are integrated into complex asymmetric reaction sequences. The goal of these sequences is to build up a molecule's structure while precisely controlling the three-dimensional arrangement of its atoms. Using a precursor that already contains a defined stereocenter, such as (S)-2-Bromo-3-methylbutanoic acid, helps ensure the final product is obtained as a single enantiomer. This strategy is fundamental in modern organic chemistry to avoid the formation of unwanted isomers, which is particularly crucial in the synthesis of pharmaceuticals where one isomer may be active while the other is inactive or even harmful.

Stereochemical Aspects and Chiral Recognition

Enantiomeric Forms and Their Properties (e.g., (R)- and (S)-Ethyl 2-bromo-3-methylbutanoate)

Unlike its 2-methyl isomer, ethyl 2-bromo-3-methylbutanoate possesses a chiral center at the second carbon atom, which is bonded to four different groups: a hydrogen atom, a bromine atom, an isopropyl group, and an ethoxycarbonyl group. This chirality gives rise to two non-superimposable mirror images known as enantiomers: (R)-ethyl 2-bromo-3-methylbutanoate and (S)-ethyl 2-bromo-3-methylbutanoate.

Enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents. Their distinction lies in their interaction with plane-polarized light (optical activity) and their interaction with other chiral molecules.

Table 1: Properties of Enantiomers

Property (R)-Enantiomer (S)-Enantiomer
Optical Rotation Rotates plane-polarized light in one direction (e.g., dextrorotatory, +) Rotates plane-polarized light in the equal but opposite direction (e.g., levorotatory, -)
Boiling Point Identical Identical
Melting Point Identical Identical
Solubility (achiral solvent) Identical Identical

| Interaction with Chiral Reagents | Different, leading to different reaction rates or products | Different, leading to different reaction rates or products |

Methods for Enantiomeric Resolution

A 50:50 mixture of (R)- and (S)-enantiomers is known as a racemic mixture, which is optically inactive. Separating these enantiomers, a process called chiral resolution, is crucial in fields like pharmaceuticals where different enantiomers can have vastly different biological effects.

One of the classic methods for resolving a racemic mixture of a chiral acid or base is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a resolving agent.

The principle is as follows:

Reaction : An enantiomeric pair (e.g., R-acid and S-acid) is reacted with a pure chiral resolving agent (e.g., S-base).

Formation of Diastereomers : This reaction produces a pair of diastereomers: (R-acid, S-base) and (S-acid, S-base).

Separation : Unlike enantiomers, diastereomers have different physical properties, including solubility, melting point, and crystal structure. wikipedia.org These differences allow them to be separated by methods such as fractional crystallization. wikipedia.org

Isolation : Once the diastereomeric salts are separated, the original enantiomers can be recovered by breaking the salt bond, typically through an acid-base reaction.

For instance, a racemic mixture of phenylsuccinic acid can be resolved by adding the naturally occurring chiral base, (-)-proline. This forms two different diastereomeric salts that can be separated by filtration based on their differing solubilities. libretexts.org

Enzymatic resolution is a powerful and highly selective method for separating enantiomers. This technique leverages the stereospecificity of enzymes, which often catalyze a reaction with only one enantiomer in a racemic mixture, leaving the other unreacted.

Lipases are a common class of enzymes used for this purpose, particularly for resolving esters and alcohols. For example, in the resolution of racemic halohydrins (compounds containing both a halogen and a hydroxyl group), a lipase (B570770) can selectively acylate one enantiomer. researchgate.net

Process Example: Lipase-Catalyzed Resolution

Substrate : A racemic mixture of a chiral bromo-alcohol.

Enzyme : A lipase, such as from Pseudomonas sp. or Candida antarctica. researchgate.net

Reaction : The enzyme selectively transfers an acyl group (from a donor like vinyl acetate) to one enantiomer of the alcohol, converting it into an ester.

Result : The reaction mixture contains one enantiomer as an ester and the other as the original, unreacted alcohol.

Separation : These two compounds (ester and alcohol) have different chemical and physical properties and can be easily separated using standard techniques like chromatography.

This method is highly efficient, often resulting in products with very high enantiomeric excess. researchgate.net

Chiral Catalysis in Transformations Involving Ethyl 2-bromo-2-methylbutanoate

While this compound is achiral, it can participate in reactions where chirality is induced by an external source, such as a chiral catalyst. The closely related compound, ethyl 2-bromo-2-methylpropanoate, is widely used as an initiator in atom transfer radical polymerization (ATRP). If such a polymerization were to involve prochiral monomers, the use of a chiral catalyst could potentially lead to a polymer with a specific tacticity (stereochemical arrangement of monomer units).

Another advanced area is heterogeneous chiral catalysis, where a solid catalyst surface is made enantioselective. This can be achieved by adsorbing a chiral modifier molecule onto the surface of a metal catalyst (like platinum). researchgate.net The chiral modifier creates a chiral environment on the surface. When a prochiral or racemic substrate adsorbs onto these modified sites, the catalyst can favor the reaction of one enantiomer over the other. For example, a Pt(111) surface modified with chiral (S)-2-methylbutanoic acid was shown to selectively interact differently with the enantiomers of propylene (B89431) oxide, demonstrating chiral recognition on the catalyst surface. researchgate.net

Influence of Stereochemistry on Biological Activity (e.g., in related compounds)

The significance of stereochemistry is most pronounced in biological systems, where receptors, enzymes, and other biomolecules are themselves chiral. Even subtle changes in the 3D arrangement of a molecule can drastically alter its biological activity. researchgate.net

A compelling example is found in the study of 3-Br-acivicin (3-BA) and its derivatives, which are bromo-containing compounds investigated for antimalarial properties. nih.govnih.gov These compounds have multiple chiral centers, giving rise to several stereoisomers. Research has shown that only the isomers with a specific configuration, the (5S, αS) isomers, exhibit significant antiplasmodial activity. nih.govnih.gov

Table 2: Stereochemistry and Antimalarial Activity of 3-Br-Acivicin Isomers

Isomer Configuration Biological Activity Probable Reason
(5S, αS) Significant antimalarial activity Uptake may be mediated by a stereoselective L-amino acid transport system. nih.govnih.gov

| Other Isomers | Low or no activity | Poor recognition by transport systems and/or inefficient interaction with the target enzyme, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). researchgate.netnih.govnih.gov |

This dramatic difference highlights a crucial principle: the "fit" between a drug molecule and its biological target is often highly dependent on stereochemistry. The specific spatial arrangement of the atoms in the (5S, αS) isomer allows it to be recognized and transported into the parasite and to bind effectively to its target enzyme, leading to cell death. nih.gov Other isomers, lacking this precise three-dimensional shape, are unable to perform these functions and are therefore inactive. nih.gov

Analytical Methodologies for Research and Development

Chromatographic Analysis

Chromatographic techniques are fundamental to the separation and analysis of ethyl 2-bromo-2-methylbutanoate from reaction mixtures and for quality control purposes.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for assessing the purity of this compound and quantifying its presence. The technique separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

Detailed Research Findings:

A typical GC-MS method for analyzing related bromo compounds involves a capillary column, such as one with a 5% polysilarylene and 95% polydimethylsiloxane (B3030410) copolymer stationary phase (e.g., ZB-5MS). ijpsr.com The separation is achieved by programming the temperature of the GC oven to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then detects and fragments the eluting molecules, providing a unique mass spectrum that confirms the identity of this compound and any impurities present. For quantitative analysis, the method is validated according to ICH guidelines, establishing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). ijpsr.com For similar compounds, LOD values as low as 3 µg/g have been achieved, with correlation coefficients for linearity exceeding 0.999, demonstrating the method's sensitivity and accuracy. ijpsr.com Headspace GC with flame ionization detection (FID) can also be employed, especially for the determination of residual alkyl halides. nih.gov This method has shown high recovery rates (91-110%) for related alkyl halides in various matrices. nih.gov

Table 1: Illustrative GC Parameters for Analysis of Bromoalkanoates

ParameterValue
Column ZB-5MS (30 m x 0.32 mm, 1.0 µm film) ijpsr.com
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Scan Range 40-450 amu

High-Performance Liquid Chromatography (HPLC) for Analysis of Complex Mixtures

While GC is well-suited for volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for analyzing complex mixtures that may contain non-volatile components.

Detailed Research Findings:

Reverse-phase HPLC is a common mode used for the analysis of related ethyl esters. sielc.comsielc.com A C18 or a specialized reverse-phase column like Newcrom R1 can be used for separation. sielc.comsielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous component, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

Table 2: Example HPLC Conditions for Related Ester Analysis

ParameterValue
Column Newcrom R1 or C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.comsielc.com
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric or Formic Acid sielc.comsielc.com
Flow Rate 1.0 mL/min
Detector UV (e.g., at 210 nm) or Mass Spectrometer (MS)
Injection Volume 10 µL

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the second carbon, it can exist as two enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. wikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, with a racemic mixture having an ee of 0% and a pure enantiomer having an ee of 100%. wikipedia.org

Detailed Research Findings:

Chiral gas chromatography is a widely used technique for the enantiomeric separation of related chiral esters. nih.govoeno-one.eu Cyclodextrin-based chiral stationary phases, such as β-cyclodextrin or γ-cyclodextrin, have proven effective in resolving enantiomers of similar compounds. nih.govoeno-one.eu For instance, in the analysis of ethyl 2-methylbutanoate enantiomers in wine, a β-cyclodextrin column was used to separate the (S) and (R) forms. nih.gov Similarly, the enantiomers of ethyl 2-hydroxy-3-methylbutanoate (B1261901) were successfully quantitated using a γ-cyclodextrin phase. oeno-one.eu The determination of the enantiomeric ratio is crucial as different enantiomers can exhibit distinct biological activities or serve as markers for specific chemical processes.

Advanced Titration and Quantitative Methods

Titration offers a classic yet accurate method for the quantitative analysis of certain functional groups. For this compound, methods targeting the bromide ion can be employed.

Detailed Research Findings:

A common approach involves the conversion of the organic bromide to bromide ions, which can then be titrated. One such method is applicable to drinking, surface, and saline waters, as well as domestic and industrial waste effluents, for bromide concentrations in the range of 2-20 mg/L. nemi.gov This titrimetric method involves the conversion of bromide to bromate (B103136) using calcium hypochlorite, followed by iodometric titration. nemi.gov While direct titration of the alkyl bromide is not typical, conversion to a titratable species is a viable quantitative strategy. For any titration, the reaction must be fast, complete, and specific to the compound of interest. libretexts.orglibretexts.org

Thermal Analysis Techniques for Compound Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are important for evaluating the thermal stability of this compound. This information is critical for understanding potential degradation pathways and establishing safe handling and storage conditions.

Detailed Research Findings:

Stability and Degradation Pathways in Research Contexts

Chemical Stability under Various Conditions

While specific studies on Ethyl 2-bromo-2-methylbutanoate are limited, information on closely related α-halo esters, such as Ethyl 2-bromoisobutyrate, provides valuable insights into its stability profile. Generally, α-halo esters are reactive compounds. wikipedia.org

General Observations on Stability:

ConditionObservation on Related CompoundsLikely Implication for this compound
Temperature Ethyl 2-bromoisobutyrate is reported to be unstable at room temperature but relatively stable at low temperatures and under an inert atmosphere. chemicalbook.comThe compound is likely sensitive to heat and should be stored at low temperatures to minimize degradation.
Incompatible Materials Safety data for related compounds indicate incompatibility with strong oxidizing agents, acids, bases, and reducing agents. thermofisher.comfishersci.comContact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Under Acidic Conditions: In the presence of strong acids, the ester group of this compound can undergo acid-catalyzed hydrolysis. jk-sci.comchemistrysteps.com Due to the tertiary nature of the α-carbon, the C-O bond of the ester is susceptible to cleavage via a unimolecular (SN1-type) mechanism, which is facilitated by the formation of a stable tertiary carbocation. chemistrysteps.com

Under Basic Conditions: Under basic conditions, the compound is susceptible to two primary degradation pathways:

Ester Hydrolysis (Saponification): The ester functionality can be hydrolyzed by a base, in a process known as saponification, to yield the corresponding carboxylate salt and ethanol (B145695). jk-sci.comucoz.com This reaction is generally irreversible. jk-sci.com For sterically hindered esters, such as this compound, this reaction may require more forcing conditions compared to unhindered esters. arkat-usa.org

Elimination: The presence of a bromine atom on the tertiary carbon makes the compound susceptible to elimination reactions in the presence of a strong, non-nucleophilic base, which would lead to the formation of an alkene.

Under Oxidative Conditions: Strong oxidizing agents are generally considered incompatible with α-halo esters. thermofisher.comfishersci.com While specific oxidative degradation pathways for this compound are not well-documented in readily available literature, the presence of the bromoalkane and ester functional groups suggests a potential for reaction with strong oxidants.

Hydrolysis of the Ester Bond and Implications for Research Applications

The hydrolysis of this compound involves the cleavage of the ester bond and can be catalyzed by either acid or base. jk-sci.com The specific mechanism of hydrolysis has significant implications for its use in research, especially in polymerization reactions where water may be present.

The structure of this compound, with its ethyl ester group attached to a tertiary bromo-substituted carbon, suggests that its hydrolysis will be sterically hindered. ucoz.comarkat-usa.org

Acid-Catalyzed Hydrolysis: In acidic aqueous solutions, the hydrolysis likely proceeds through a mechanism analogous to the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) or a borderline AAC2 mechanism. chemistrysteps.com The key feature is the formation of a stable tertiary carbocation intermediate upon protonation of the carbonyl oxygen and subsequent cleavage of the C-O bond. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): In basic media, the hydrolysis, or saponification, typically follows a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular), which involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. jk-sci.comstudysmarter.co.uk However, due to the significant steric hindrance around the carbonyl group in this compound, this reaction is expected to be slow. arkat-usa.org

A study on the hydrolysis of the related compound, ethyl-2-bromoisobutyrate, in a two-phase medium revealed that the process can involve sequential hydrolysis of both the bromo-alkyl bond and the ester group. researchgate.netresearchgate.net This suggests that in certain research applications, both functionalities of the molecule can be reactive towards hydrolysis.

Implications for Research: The susceptibility of this compound to hydrolysis means that its use in aqueous or protic solvents requires careful consideration. The formation of hydrolysis byproducts, such as 2-bromo-2-methylbutanoic acid and ethanol, can interfere with desired chemical transformations. For instance, in atom transfer radical polymerization (ATRP), where this compound might be used as an initiator, the presence of these byproducts could affect the polymerization kinetics and the properties of the resulting polymer.

Photodegradation Studies (if applicable)

While specific photodegradation studies on this compound are not extensively documented, research on related α-bromo ketones and esters indicates that these compounds can be susceptible to photodegradation. Photoinduced one-electron transfer to α-bromo ketones has been shown to promote reductive debromination. This suggests that the C-Br bond in α-bromo esters could be cleaved under photoirradiation, leading to the formation of radical species. This susceptibility to photodegradation implies that research samples of this compound should be protected from light to maintain their integrity.

Strategies for Enhancing Stability in Research Samples

Given the reactivity of this compound, several strategies can be employed to enhance its stability in research samples:

Storage Conditions: To minimize thermal degradation, the compound should be stored at low temperatures. chemicalbook.com Storing under an inert atmosphere, such as argon or nitrogen, can also prevent degradation from atmospheric moisture and oxygen. chemicalbook.com

Control of pH: Maintaining a neutral pH is crucial to prevent both acid- and base-catalyzed hydrolysis. Buffering systems may be necessary in applications where the pH could fluctuate.

Solvent Choice: In solution-based research, the choice of solvent is critical. Aprotic, non-polar solvents are generally preferred to minimize hydrolysis. If protic or aqueous solvents are necessary, the reactions should be conducted at low temperatures and for the shortest possible duration.

Use of Anhydrous Conditions: For applications where the integrity of the molecule is paramount, such as in polymerization initiation, the use of anhydrous solvents and reagents is highly recommended to prevent hydrolysis.

Protection from Light: To prevent potential photodegradation, samples should be stored in amber vials or protected from light sources.

By implementing these strategies, researchers can minimize the degradation of this compound, ensuring the reliability and reproducibility of their experimental results.

Future Research Directions and Translational Perspectives

Development of Green and Sustainable Synthetic Routes

The future synthesis of ethyl 2-bromo-2-methylbutanoate and related α-bromoesters will increasingly prioritize green and sustainable methodologies to minimize environmental impact. Traditional bromination methods, such as the Hell-Volhard-Zelinskii reaction, often utilize stoichiometric and hazardous reagents like phosphorus tribromide (PBr₃) and excess bromine. researchgate.netlibretexts.org Future research aims to replace these with more environmentally benign alternatives.

Key areas of development include:

Catalytic Bromination: The use of catalytic systems can significantly improve the atom economy and reduce waste. For instance, methods using hydrobromic acid as the brominating agent and a catalyst like 2-picoline nitrate (B79036) with molecular oxygen as the oxidant present a greener alternative to traditional routes, avoiding volatile organic solvents and transition metals. google.com Another approach involves the selective bromination of an alkanoic acid in the presence of its acid halide, followed by esterification. google.com

Photochemical Methods: Visible-light-mediated reactions represent a frontier in sustainable synthesis. Approaches for aliphatic C-H bromination using N-bromoamides and visible light from household lamps offer a convenient and selective method at room temperature. researchgate.net These light-induced processes can reduce the need for harsh reagents and high temperatures.

Solvent Selection: Moving away from hazardous organic solvents is a core principle of green chemistry. Research into performing bromination and esterification reactions in greener solvents or under solvent-free conditions will be crucial. google.com

Exploration of Novel Catalytic Transformations

The reactivity of the carbon-bromine bond in this compound makes it an excellent substrate for a wide array of catalytic transformations, enabling the construction of complex molecular architectures.

Future explorations are likely to focus on:

Photoredox Catalysis: This rapidly expanding field offers powerful methods for forming new bonds under mild conditions. Visible-light photoredox catalysis can be used for the carbobromination of unactivated alkenes with α-bromoesters, proceeding through a radical-addition radical-pairing mechanism. nih.gov It also enables C(sp³)–C(sp³) coupling between α-bromoesters and other molecules, such as triethylamine, to create valuable building blocks. nih.gov

Organometallic Coupling Reactions: The Reformatsky reaction, which uses zinc to couple α-bromoesters with carbonyl compounds to form β-hydroxy esters, is a classic example. testbook.combyjus.comlibretexts.org Future research could explore variations of this reaction using other metals or catalytic systems to enhance stereoselectivity and substrate scope. researchgate.net Mechanistic studies show that Reformatsky reagents are generally less reactive than Grignard reagents, which prevents self-condensation of the ester. libretexts.org

Atom Transfer Radical Polymerization (ATRP): α-Bromoesters with tertiary carbons, like this compound, are highly effective initiators for ATRP. researchgate.netwikipedia.org This "living" polymerization technique allows for the synthesis of polymers with controlled molecular weights, narrow polydispersity, and complex architectures. wikipedia.orgcmu.edulibretexts.org Future work will likely focus on developing even more active catalysts (e.g., copper complexes) and expanding the range of monomers that can be polymerized using these initiators. chemscene.comnih.gov

Table 1: Potential Catalytic Transformations for this compound

Transformation TypeCatalyst/ReagentProduct TypePotential Advantages
Photoredox CarbobrominationVisible Light PhotocatalystFunctionalized BromoalkanesMild conditions, high functional group tolerance. nih.gov
Reformatsky ReactionZinc Metalβ-Hydroxy EstersForms C-C bonds with carbonyls, stable reagents. testbook.combyjus.com
Atom Transfer Radical Polymerization (ATRP)Transition Metal Complex (e.g., Copper)Well-defined PolymersControl over polymer architecture and molecular weight. wikipedia.orgchemicalbook.com
Ullman CouplingCopper CatalystN-Aryl DerivativesForms C-N bonds for functionalized polymers. mdpi.com

Design and Synthesis of Functionalized Derivatives with Enhanced Properties

The structure of this compound serves as a scaffold for creating a diverse library of new molecules. The bromine atom is a versatile leaving group for nucleophilic substitution, while the ester moiety can be hydrolyzed or transformed.

Future research in this area will involve:

Nucleophilic Substitution: The reactive C-Br bond can be displaced by a wide range of nucleophiles (e.g., azides, cyanides, amines, thiols) to introduce new functional groups. nbinno.com This allows for the synthesis of molecules with tailored electronic, optical, or biological properties. α-Bromo carboxylic acids, which can be derived from the ester, are particularly useful intermediates for synthesizing α-hydroxy carboxylic acids and amino acids. libretexts.org

Polymer Functionalization: As an ATRP initiator, the ester group remains at the polymer chain end, available for post-polymerization modification. fishersci.com This allows for the synthesis of block copolymers, star polymers, or for the attachment of biologically active molecules.

Bioactive Conjugates: The α-bromo functionality can be incorporated into more complex molecules to act as an alkylating agent. For example, α-bromoacryloyl moieties have been attached to lexitropsins to create compounds with antiproliferative activity. nih.gov Designing similar conjugates starting from or incorporating the 2-bromo-2-methylbutanoate structure could lead to novel therapeutic agents.

Advanced Mechanistic Investigations Using State-of-the-Art Techniques

A deep understanding of reaction mechanisms is essential for optimizing existing reactions and discovering new ones. numberanalytics.com The study of reactions involving this compound will benefit from a combination of advanced experimental and computational techniques.

Key areas for investigation include:

Spectroscopic and Kinetic Studies: Techniques like Stern-Volmer fluorescence quenching can elucidate the interactions between photocatalysts and substrates in light-driven reactions. nih.gov Kinetic profiling and in-situ monitoring can reveal reaction intermediates and byproduct formation that may inhibit catalysts. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations are powerful tools for studying reaction pathways. They can be used to calculate radical stabilization energies, map spin densities, and predict the stereochemical outcomes of reactions. researchgate.net Such studies can explain why certain reactions are challenging, for example, by revealing the high acidity or instability of key intermediates. researchgate.net

Radical Trapping and Spectroscopic Identification: For reactions proceeding through radical intermediates, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can be used to identify the specific radical species involved. nih.gov The use of radical scavengers in control experiments can also confirm the necessity of a radical pathway for product formation. nih.gov

Expanding Applications in Interdisciplinary Fields (e.g., materials science, chemical biology)

The unique reactivity of this compound and its derivatives opens doors to applications beyond traditional organic synthesis, particularly in materials science and chemical biology.

Materials Science: The primary application in this field is its use as an initiator for ATRP to create advanced polymers. chemicalbook.comfishersci.com These polymers can be used in a wide range of applications, including coatings, adhesives, and drug delivery systems. Functionalized polymers containing strained rings have also been synthesized using derivatives of α-bromoesters. orgsyn.org Furthermore, the ester can be used for surface modification of materials like metals and nanoparticles. nbinno.com

Chemical Biology and Bioconjugation: Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule. libretexts.orgthermofisher.com Thiol-reactive functional groups, such as haloacetamides, are commonly used to modify cysteine residues in proteins. nih.gov The α-bromoester moiety, being an electrophile, has the potential to be used in similar site-specific modifications of proteins and other biomolecules. This could be applied to create antibody-drug conjugates (ADCs), for cellular tracking, or to immobilize proteins on surfaces. researchgate.netnih.gov Future research could focus on optimizing the reactivity and selectivity of this moiety for specific biological targets.

Table 2: Potential Interdisciplinary Applications

FieldApplicationRelevant ChemistryPotential Impact
Materials ScienceATRP InitiatorControlled Radical PolymerizationSynthesis of well-defined polymers for advanced materials. wikipedia.org
Materials ScienceSurface ModificationCoupling ReactionsAltering the properties of metals, polymers, and nanoparticles. nbinno.com
Chemical BiologyBioconjugationNucleophilic Substitution (e.g., with protein thiols)Creating antibody-drug conjugates, protein labeling, and diagnostics. libretexts.orgnih.gov
PharmaceuticalsSynthetic Building BlockFunctional Group InterconversionSynthesis of complex, biologically active molecules. nih.gov

Q & A

Q. What are the standard synthetic routes for Ethyl 2-bromo-2-methylbutanoate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is synthesized via bromination of ethyl 2-methylbutanoate using reagents like PBr₃ or N-bromosuccinimide (NBS). Key steps include:

Esterification : React 2-methylbutanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form ethyl 2-methylbutanoate.

Bromination : Introduce bromine at the α-carbon (position 2) using PBr₃ in anhydrous conditions to minimize side reactions.

  • Critical Parameters :
  • Temperature control (0–5°C during bromination prevents thermal degradation).
  • Solvent choice (e.g., diethyl ether or dichloromethane ensures solubility and reactivity).
  • Stoichiometric excess of brominating agent (1.2–1.5 equivalents) to drive completion.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) isolates the product with >95% purity.
  • Data Table : Comparative Yields Under Different Conditions
Brominating AgentSolventTemp (°C)Yield (%)
PBr₃Diethyl ether085
NBSCH₂Cl₂2572
  • Reference : Similar protocols for methyl 2-bromo-3-ethoxy-3-methylbutanoate highlight solvent and temperature dependencies .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ester -CH₂CH₃), δ 1.5–1.7 ppm (methyl groups), and δ 4.1–4.3 ppm (ester -OCH₂).
  • ¹³C NMR : Carbonyl (C=O) at ~170 ppm, brominated C-Br at ~40 ppm.
  • IR Spectroscopy : Strong C=O stretch at ~1740 cm⁻¹, C-Br stretch at ~550 cm⁻¹.
  • Mass Spectrometry : Molecular ion [M]⁺ at m/z 209 (C₇H₁₃BrO₂⁺), with fragments at m/z 109 (loss of Br and ester group).
  • X-ray Crystallography : Resolves stereochemistry and bond angles; SHELX programs refine crystal structures .

Advanced Research Questions

Q. How does the bromine substituent at position 2 influence nucleophilic substitution (SN1/SN2) mechanisms?

  • Methodological Answer : The steric hindrance from the 2-methyl and ethyl ester groups favors SN1 mechanisms due to:

Carbocation Stability : The tertiary carbocation intermediate (after Br⁻ departure) is stabilized by adjacent methyl groups.

Solvent Effects : Polar protic solvents (e.g., H₂O/ethanol) stabilize the transition state.

  • Experimental Validation :
  • Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., NaOH vs. NaSH). First-order kinetics (SN1) dominate.
  • Stereochemical Analysis : Racemization in product confirms planar carbocation intermediate.
  • Reference : Analogous brominated esters (e.g., 2-bromo-2-methylpentane) exhibit similar mechanistic trends .

Q. What computational methods predict the reactivity of this compound in catalytic environments?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to model transition states and activation energies.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to assess solvation effects on reaction pathways.
  • Key Findings :
  • Electron-withdrawing ester group increases electrophilicity at C-2.
  • Steric maps show hindered backside attack (SN2 disfavored).
  • Software : Gaussian 16 or ORCA for DFT; GROMACS for MD .

Q. How can enantiomeric purity of derivatives be assessed, and what chiral stationary phases are optimal?

  • Methodological Answer :
  • Chiral GC/MS : Use γ-cyclodextrin columns (e.g., Chirasil-Dex) to resolve enantiomers.
  • Conditions : He carrier gas, 1.5 mL/min; oven ramp 50°C → 200°C at 5°C/min.
  • HPLC with Chiralpak AD-H : Hexane/isopropanol (90:10) mobile phase; UV detection at 210 nm.
  • Case Study : Ethyl 2-hydroxy-3-methylbutanoate enantiomers were resolved with γ-cyclodextrin phases, achieving R/S ratios up to 94:6 .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and goggles (avoid latex due to permeability ).
  • Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds.
  • Spill Management : Absorb with vermiculite; neutralize with 10% NaHCO₃ solution.
  • Storage : In amber glass under nitrogen at –20°C to prevent hydrolysis .

Data Contradictions and Gaps

  • Antimicrobial Claims : While Ethyl 4-bromo-2-methylbutanoate (positional isomer) is reported to have antimicrobial activity, no peer-reviewed studies confirm this for the 2-bromo isomer. Research should validate bioactivity via agar dilution assays .
  • Stereochemical Effects : Computational models predict enantioselectivity in reactions, but experimental data are lacking. Priority for future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.